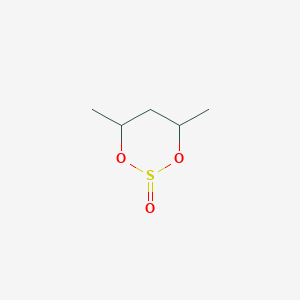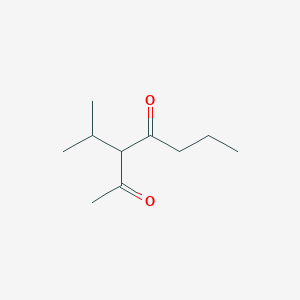![molecular formula C13H20O5 B13986476 2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol CAS No. 28583-51-9](/img/structure/B13986476.png)
2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol is an organic compound with the molecular formula C₁₃H₂₀O₅. It is a member of the class of compounds known as polyethylene glycols, which are oligomers or polymers of ethylene oxide. This compound is characterized by its unique structure, which includes a methoxyphenoxy group and multiple ethoxy groups. It is commonly used in various industrial and scientific applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol typically involves the reaction of 4-methoxyphenol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of ethoxylation steps, resulting in the formation of the desired compound. The reaction conditions generally include a temperature range of 100-150°C and a pressure of 1-2 atm. The reaction is typically carried out in a solvent such as toluene or xylene to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors equipped with efficient mixing and temperature control systems. The process involves the continuous addition of ethylene oxide to a solution of 4-methoxyphenol and a base catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or ethers.
Substitution: The ethoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, ethers.
Substitution: Halides, amines.
Wissenschaftliche Forschungsanwendungen
2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biologically active compounds and as a component in buffer solutions.
Medicine: Utilized in the formulation of pharmaceuticals and as a drug delivery agent.
Industry: Applied in the production of surfactants, lubricants, and polymers.
Wirkmechanismus
The mechanism of action of 2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol involves its interaction with various molecular targets and pathways. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with polar molecules, enhancing its solubility and reactivity. In biological systems, it can act as a solubilizing agent, facilitating the delivery of drugs and other active compounds to their target sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Similar structure but lacks the methoxyphenoxy group.
Triethylene glycol monomethyl ether: Contains three ethoxy groups but no methoxyphenoxy group.
Polyethylene glycol: A polymer with varying chain lengths of ethylene oxide units.
Uniqueness
2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical properties and enhances its reactivity compared to other similar compounds. This structural feature makes it particularly useful in applications requiring specific interactions with other molecules.
Eigenschaften
CAS-Nummer |
28583-51-9 |
|---|---|
Molekularformel |
C13H20O5 |
Molekulargewicht |
256.29 g/mol |
IUPAC-Name |
2-[2-[1-(4-methoxyphenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C13H20O5/c1-11(17-10-9-16-8-7-14)18-13-5-3-12(15-2)4-6-13/h3-6,11,14H,7-10H2,1-2H3 |
InChI-Schlüssel |
CPBOTPYEVLTGRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OCCOCCO)OC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
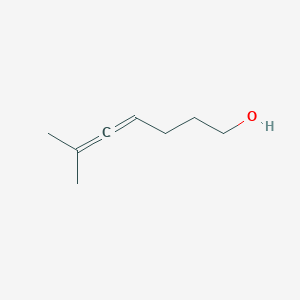
![2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol](/img/structure/B13986428.png)
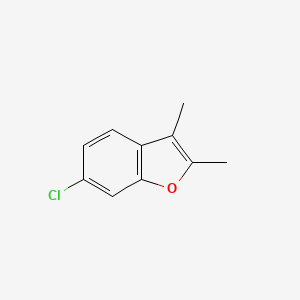
![5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13986447.png)

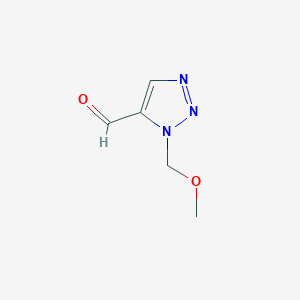

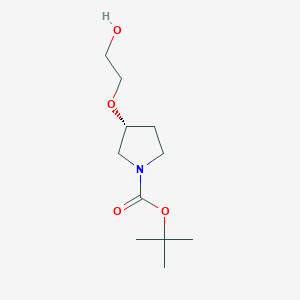
![tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13986460.png)
![1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine](/img/structure/B13986461.png)
